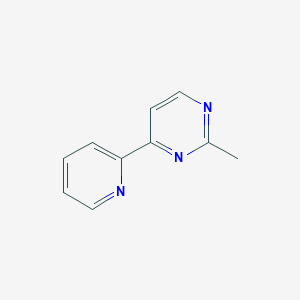
2-Methyl-4-(pyridin-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(pyridin-2-yl)pyrimidine is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 2-Methyl-4-(pyridin-2-yl)pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrimidine ring can enhance the compound's potency against various cancer cell lines. The presence of the pyridine moiety is believed to contribute to improved interactions with biological targets, leading to increased efficacy in inhibiting tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It has demonstrated effectiveness against a range of bacteria and fungi, including strains of Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Enzyme Inhibition
this compound has been identified as a potential inhibitor of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition may provide therapeutic benefits in conditions characterized by excessive fibrosis, such as pulmonary fibrosis and liver cirrhosis .
Organic Synthesis Applications
Building Block in Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new pharmaceuticals and materials.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymers and other advanced materials. Its ability to form coordination complexes with metals can be utilized in creating novel materials with specific electronic or optical properties .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the structure-activity relationship (SAR) of various derivatives of this compound against different cancer cell lines. The findings revealed that certain substitutions on the pyrimidine ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than 100 nM against breast and lung cancer cells .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound showed that derivatives with specific functional groups had improved activity against resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on the pyrimidine framework, addressing the growing concern over antibiotic resistance .
Data Tables
特性
CAS番号 |
25194-63-2 |
|---|---|
分子式 |
C10H9N3 |
分子量 |
171.2 g/mol |
IUPAC名 |
2-methyl-4-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C10H9N3/c1-8-11-7-5-10(13-8)9-4-2-3-6-12-9/h2-7H,1H3 |
InChIキー |
JYQGKGKUSWYLIW-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)C2=CC=CC=N2 |
正規SMILES |
CC1=NC=CC(=N1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















